6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione
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Overview
Description
6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione typically involves the reaction of 3-chloropyridine-2-amine with a suitable dioxane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with protein kinases or other signaling molecules involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(6-amino-3-chloropyridin-2-yl)methanol: Another pyridine derivative with potential therapeutic applications.
Pyrrolidine derivatives: Compounds with a similar pyridine core structure, used in various medicinal chemistry applications.
Uniqueness
6-(((3-Chloropyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,5-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a pyridine ring with a dioxane moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11ClN2O4 |
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Molecular Weight |
282.68 g/mol |
IUPAC Name |
6-[(E)-(3-chloropyridin-2-yl)iminomethyl]-5-hydroxy-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C12H11ClN2O4/c1-12(2)18-8(9(16)11(17)19-12)6-15-10-7(13)4-3-5-14-10/h3-6,16H,1-2H3/b15-6+ |
InChI Key |
QOLGSSAWRMVURU-GIDUJCDVSA-N |
Isomeric SMILES |
CC1(OC(=C(C(=O)O1)O)/C=N/C2=C(C=CC=N2)Cl)C |
Canonical SMILES |
CC1(OC(=C(C(=O)O1)O)C=NC2=C(C=CC=N2)Cl)C |
Origin of Product |
United States |
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